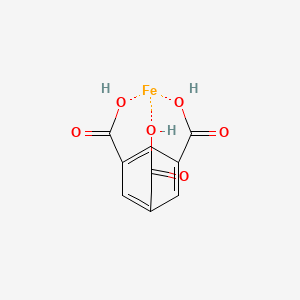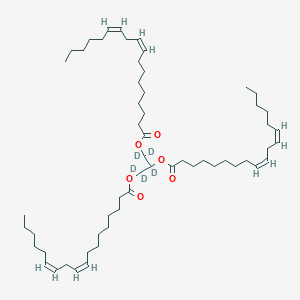
Basolite F300
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basolite F300, also known as iron 1,3,5-benzenetricarboxylate, is a metal-organic framework. It is a porous material composed of iron ions coordinated to 1,3,5-benzenetricarboxylate ligands. This compound is known for its high surface area and unique structural properties, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Basolite F300 can be synthesized through a solvothermal method. This involves dissolving iron chloride and 1,3,5-benzenetricarboxylic acid in a solvent such as dimethylformamide. The mixture is then heated at a specific temperature for several hours, leading to the formation of the metal-organic framework .
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired properties of the metal-organic framework .
Analyse Des Réactions Chimiques
Types of Reactions
Basolite F300 undergoes various chemical reactions, including:
Oxidation: The iron centers in this compound can participate in oxidation reactions, often acting as catalysts.
Reduction: The compound can also undergo reduction reactions, where the iron centers are reduced to lower oxidation states.
Substitution: Ligands in the metal-organic framework can be substituted with other functional groups, altering the properties of the material.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized organic compounds, while reduction reactions may yield reduced metal-organic frameworks with altered properties .
Applications De Recherche Scientifique
Basolite F300 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Basolite F300 involves its porous structure and high surface area, which allow it to interact with various molecules. The iron centers in the metal-organic framework can participate in catalytic reactions, facilitating the transformation of reactants into products. The compound’s ability to adsorb gases and other molecules is attributed to its large surface area and pore volume .
Comparaison Avec Des Composés Similaires
Basolite F300 is compared with other metal-organic frameworks such as:
MIL-100: Similar in structure but exhibits different gas adsorption properties.
Basolite A100: Composed of aluminum instead of iron, leading to different catalytic and adsorption properties.
This compound is unique due to its high surface area, porous structure, and the presence of iron centers, which make it an effective catalyst and adsorbent in various applications .
Propriétés
Formule moléculaire |
C9H6FeO6 |
|---|---|
Poids moléculaire |
265.98 g/mol |
Nom IUPAC |
benzene-1,3,5-tricarboxylic acid;iron |
InChI |
InChI=1S/C9H6O6.Fe/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15); |
Clé InChI |
JTHJPGYVFWJIQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)

![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)

![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)


![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
